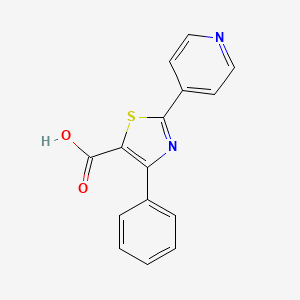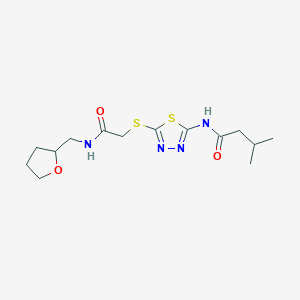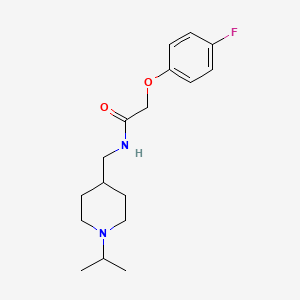![molecular formula C11H14F3N5 B2946112 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine CAS No. 1006319-18-1](/img/structure/B2946112.png)
3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylamine (CAS# 1006319-18-1) is a research chemical . It has a molecular weight of 273.26 and a molecular formula of C11H14F3N5 . The compound is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The compound also contains a trifluoromethyl group and a propylamine group attached to the pyrazole ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 273.26 and a molecular formula of C11H14F3N5 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available resources.Wirkmechanismus
Target of Action
It is known that pyrazoles, which are part of the compound’s structure, are versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Mode of Action
Pyrazoles, in general, exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Biochemical Pathways
Pyrazoles are known to be precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Pharmacokinetics
The compound’s molecular weight is 27326, and it has a topological polar surface area of 617 . These properties can influence the compound’s bioavailability.
Result of Action
Changes in the structure of pyrazoles translate into changes in properties, which could potentially influence the biological activities of targets bearing a pyrazole moiety .
Action Environment
The compound’s properties, such as its molecular weight and topological polar surface area, could potentially influence its interaction with the environment .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is available commercially. In addition, it is not toxic and is stable under a wide range of conditions. However, it is not soluble in water, which can limit its use in certain experiments. Furthermore, it can be difficult to obtain consistent results when using this compound in laboratory experiments.
Zukünftige Richtungen
The potential applications of 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole are vast and the future directions of this compound are numerous. Future research could focus on further exploring its anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. In addition, it could be studied for its potential use in the development of new drugs for the treatment of various diseases, such as cancer, Alzheimer’s disease, and HIV/AIDS. Furthermore, it could be studied for its potential use in the synthesis of various pharmaceuticals. Finally, further research could be conducted to explore its potential use in the treatment of other diseases, such as diabetes and cardiovascular diseases.
Synthesemethoden
The synthesis of 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole is typically accomplished through the reaction of 1-methylpyrazole with 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehylmagnesium bromide in anhydrous dimethylformamide (DMF). The reaction is typically conducted at room temperature for 1-2 hours and yields a product with a purity of 95%. This method has been used successfully in the synthesis of a range of other compounds related to 3-[5-(1-Methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propylaminehyl-pyrazolyl-1-methylpyrazole.
Wissenschaftliche Forschungsanwendungen
Trifluoromethyl-pyrazolyl-1-methylpyrazole has been studied extensively for its potential applications in medicinal chemistry. This compound has been found to possess a broad range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. In addition, it has been studied for its potential use in the synthesis of various pharmaceuticals. Furthermore, this compound has been investigated for its potential use in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer’s disease, and HIV/AIDS.
Eigenschaften
IUPAC Name |
3-[5-(1-methylpyrazol-4-yl)-3-(trifluoromethyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N5/c1-18-7-8(6-16-18)9-5-10(11(12,13)14)17-19(9)4-2-3-15/h5-7H,2-4,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZYNBJVMRLSAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NN2CCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2946032.png)


![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]butanoate](/img/structure/B2946036.png)
![1-(4-Ethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2946038.png)


![Quinoxalin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2946044.png)

![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)oxy]acetate](/img/structure/B2946049.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-3,3-dimethylbutan-1-one](/img/structure/B2946051.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyridine](/img/structure/B2946052.png)
